
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide is a complex organic compound with significant applications in various fields This compound is characterized by its unique chemical structure, which includes multiple functional groups such as chloro, cyano, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methylbenzonitrile with 4-chlorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents such as lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted benzamides, and other functionalized aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Scientific Research Applications
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. For example, the nitro group may participate in redox reactions, while the cyano group can form hydrogen bonds with biological macromolecules. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamide
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H17Cl2N3O3 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-13-3-4-16(10-22(13)28(30)31)23(29)27-21-11-20(25)18(9-14(21)2)19(12-26)15-5-7-17(24)8-6-15/h3-11,19H,1-2H3,(H,27,29) |
InChI Key |
WYSRUJCDYAHFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2C)C(C#N)C3=CC=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)
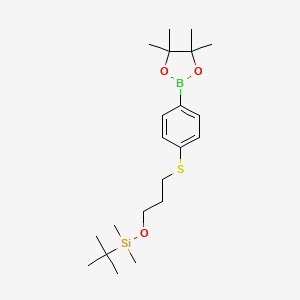
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
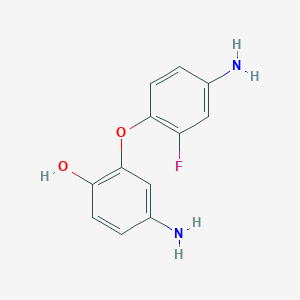
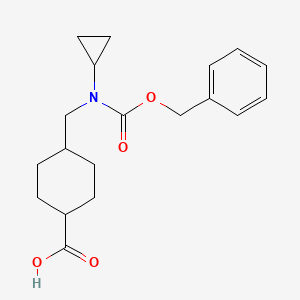
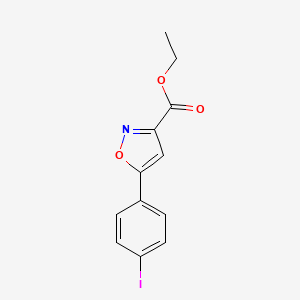
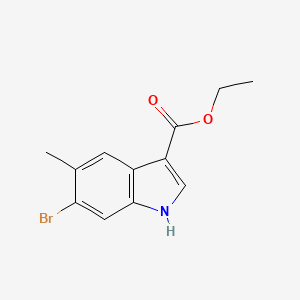
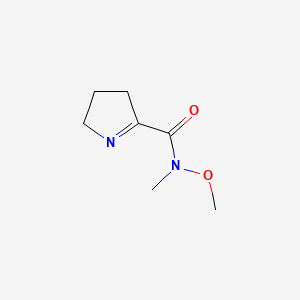
![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)




